molecular formula C12H14ClN3S B11787203 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine

Katalognummer: B11787203
Molekulargewicht: 267.78 g/mol
InChI-Schlüssel: ZAMKHMJNVYNNHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butylthio group at the 4-position, a chlorine atom at the 6-position, and a pyrrole ring at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyrimidine ring. The chlorine atom is typically introduced through halogenation reactions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole derivative and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine and pyrrole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyridine
  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrazine
  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)triazine

Uniqueness

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the tert-butylthio group, chlorine atom, and pyrrole ring on the pyrimidine core can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H14ClN3S

Molekulargewicht

267.78 g/mol

IUPAC-Name

4-tert-butylsulfanyl-6-chloro-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C12H14ClN3S/c1-12(2,3)17-11-9(10(13)14-8-15-11)16-6-4-5-7-16/h4-8H,1-3H3

InChI-Schlüssel

ZAMKHMJNVYNNHD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC1=C(C(=NC=N1)Cl)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.